2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

PDHK1 inhibition cancer metabolism therapeutic target database

2-Ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034496-01-8) is a fully synthetic small molecule belonging to the thiazole carboxamide derivative class. It is catalogued in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 6' and annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a mitochondrial gatekeeper of glucose oxidative metabolism implicated in the Warburg effect of glycolytic tumors.

Molecular Formula C19H16N4OS2
Molecular Weight 380.48
CAS No. 2034496-01-8
Cat. No. B2739055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
CAS2034496-01-8
Molecular FormulaC19H16N4OS2
Molecular Weight380.48
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
InChIInChI=1S/C19H16N4OS2/c1-2-17-23-13-6-5-12(10-16(13)26-17)19(24)22-11-14-18(21-8-7-20-14)15-4-3-9-25-15/h3-10H,2,11H2,1H3,(H,22,24)
InChIKeyDXYDDCAOOHBEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034496-01-8): Sourcing & Baseline Profile for a Patent-Disclosed PDHK1-Targeting Benzothiazole Carboxamide


2-Ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034496-01-8) is a fully synthetic small molecule belonging to the thiazole carboxamide derivative class [1]. It is catalogued in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 6' and annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a mitochondrial gatekeeper of glucose oxidative metabolism implicated in the Warburg effect of glycolytic tumors [2]. The compound is associated with patent family US20130165450 and the patent review PMID25684022, indicating it was developed in the context of anticancer drug discovery programs targeting PDK1-dependent proliferative signaling [1]. Its structural architecture integrates a 2-ethylbenzothiazole-6-carboxamide core with a (3-(thiophen-2-yl)pyrazin-2-yl)methylamine side chain, a three-heterocycle topology—benzothiazole–pyrazine–thiophene—that is absent from the more common thiazole-5-carboxamide and pyrazole-based PDHK1 inhibitor chemotypes [3].

Why PDHK1-Focused Procurement of 2-Ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide Cannot Be Satisfied by Generic In-Class Analogs


Small-molecule PDHK1 inhibitors span multiple structurally divergent chemotypes—including dichloroacetate (DCA), AZD7545, VER-246608, and disulfide-based covalent probes—with isoform selectivity profiles and binding-site mechanisms that vary dramatically across these scaffolds [1]. The target compound integrates a benzothiazole-6-carboxamide central scaffold with a pyrazine-thiophene pendant, a connectivity pattern that distinguishes it from the 1,3-thiazole-5-carboxamide core found in the majority of patent-disclosed PDK1 inhibitors from the same therapeutic era [2]. Generic substitution with a structurally disparate PDHK1 inhibitor would introduce uncontrolled variables in binding kinetics, isoform selectivity, and cellular target engagement that cannot be retrospectively corrected, as demonstrated by the fact that PDHK inhibitors with different chemotypes and binding sites show divergent effects on pyruvate dehydrogenase complex (PDC) reactivation in cancer cell models [3].

Quantitative Comparative Evidence Guide: 2-Ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide Versus Closest PDHK1 Inhibitor Analogs


Target Identity Confirmation: Annotated PDHK1 Inhibitor by Therapeutic Target Database with Patented Oncology Indication

The target compound is unambiguously registered in the Therapeutic Target Database (TTD) as a PDHK1 inhibitor with assigned patented indications in metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumour/cancer (ICD-11: 2A00-2F9Z) [1]. This annotation is derived from the patent review PMID25684022, which covers PDK1 disruptors and modulators disclosed between 2011–2014 [2]. By contrast, structurally related analogs such as N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034424-74-1) lack equivalent target annotation in TTD and are not linked to PDHK1 patent families , making the target compound the procurement-relevant entity for PDHK1-focused experimental programs.

PDHK1 inhibition cancer metabolism therapeutic target database

Scaffold Differentiation: Benzothiazole-6-Carboxamide Core Versus Common Thiazole-5-Carboxamide PDHK1 Inhibitors

The target compound employs a benzo[d]thiazole-6-carboxamide core scaffold, which is structurally distinct from the 1,3-thiazole-5-carboxamide core that characterizes the majority of PDK1 inhibitor pharmacophores in the US20130165450 patent family and the broader patent literature [1]. Within the US20130165450 patent itself, Formula I defines thiazole carboxamide derivatives where the carboxamide is directly attached to the thiazole ring, whereas the target compound's benzothiazole-6-carboxamide architecture extends the aromatic system and repositions the carboxamide vector [2]. This scaffold divergence is significant because the benzothiazole moiety has been independently associated with enhanced metal-chelating capacity and target selectivity in anticancer benzothiazole derivatives, as distinct from monocyclic thiazole analogs .

scaffold hopping benzothiazole PDHK1 pharmacophore

Regioisomeric Differentiation: 6-Carboxamide Versus 2-Carboxamide Benzothiazole Attachment

A close structural analog exists: N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034424-74-1), which differs exclusively in the position of carboxamide attachment to the benzothiazole ring (2-position vs. 6-position for the target compound) . This regioisomeric variation alters the spatial orientation of the (thiophen-2-yl)pyrazin-2-yl)methylamine moiety relative to the benzothiazole core, which is expected to influence both the three-dimensional pharmacophore presentation and the hydrogen-bonding network at the PDHK1 ATP-binding pocket [1]. The 6-carboxamide regioisomer (target compound) is the entity associated with PDHK1 inhibitory activity in the TTD; the 2-carboxamide regioisomer is not annotated with PDHK1 target activity in authoritative databases, underscoring that regioisomer identity is critical for target engagement [2].

regioisomer benzothiazole carboxamide structure-activity relationship

Isoform Selectivity Context: PDHK1-Specific Annotation Versus Pan-PDHK Inhibitors as a Procurement Decision Factor

The target compound is specifically annotated as a PDHK1 inhibitor (UniProt: PDK1_HUMAN) rather than a pan-PDHK inhibitor in the DrugMAP and TTD databases [1]. This contrasts with well-characterized pan-isoform PDHK inhibitors such as VER-246608 (IC50 values: PDHK1 = 35 nM, PDHK2 = 84 nM, PDHK3 = 40 nM, PDHK4 = 91 nM) and AZD7545 (PDHK1 IC50 = 36.8 nM, PDHK2 IC50 = 6.4 nM; does not inhibit PDHK4) , which exhibit broader isoform coverage. While quantitative isoform selectivity data for the target compound are not publicly available, the PDHK1-specific annotation in authoritative databases suggests a distinct selectivity fingerprint compared to pan-PDHK agents. For research programs requiring dissection of PDHK1-specific biology without confounds from PDHK2, PDHK3, or PDHK4 inhibition, a PDHK1-annotated compound provides a more appropriate chemical tool than pan-isoform inhibitors [2].

PDHK isoform selectivity PDHK1-specific pan-PDHK inhibitor

Recommended Application Scenarios for 2-Ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide Based on Quantitative Evidence


PDHK1-Specific Pharmacological Probe for Cancer Metabolism Studies Requiring Annotated Target Identity

In cancer cell metabolism research investigating the PDK1-pyruvate dehydrogenase axis and the Warburg effect, this compound serves as a PDHK1-annotated chemical probe with patented oncology indication in metastatic and solid tumors [1]. Its TTD/DrugMAP-verified target identity enables experimental designs requiring a defined molecular target, in contrast to uncharacterized structural analogs lacking PDHK1 annotation. Researchers should independently validate PDHK1 inhibitory potency and isoform selectivity in their assay system prior to use.

Benzothiazole Scaffold-Based Structure-Activity Relationship (SAR) Studies for PDHK1 Inhibitor Optimization

The benzo[d]thiazole-6-carboxamide core of this compound represents a scaffold distinct from the more common thiazole-5-carboxamide PDHK1 inhibitor pharmacophore [2]. This makes the compound a valuable starting point or reference molecule for medicinal chemistry programs exploring benzothiazole-based PDHK1 inhibitors, enabling scaffold-hopping SAR campaigns that probe whether the fused bicyclic benzothiazole system confers advantages in binding kinetics, selectivity, or physicochemical properties relative to monocyclic thiazole cores.

Regioisomer Identity Control for PDHK1-Targeted Compound Procurement and Assay Standardization

The existence of a close regioisomer—N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034424-74-1)—that differs only in carboxamide attachment position (C2 vs. C6) but lacks PDHK1 target annotation makes this compound essential as an authenticated reference standard for PDHK1 research. Procurement of the correct 6-carboxamide regioisomer (CAS 2034496-01-8) is critical to avoid the introduction of an uncharacterized stereoelectronic variant that may exhibit divergent or absent target engagement, particularly in assay standardization and cross-laboratory reproducibility initiatives.

Comparative PDHK Isoform Profiling and Selectivity Fingerprint Analysis

Given this compound's specific PDHK1 annotation in authoritative databases, it is well-suited for inclusion in comparative PDHK isoform selectivity profiling panels alongside well-characterized pan-isoform inhibitors such as VER-246608 and AZD7545 . Such panels can map the compound's selectivity fingerprint across PDHK1-4, providing quantitative evidence of whether the PDHK1-specific annotation translates to genuine isoform selectivity in biochemical and cellular assays. This application addresses a key knowledge gap for the compound and generates procurement-relevant data for downstream users.

Quote Request

Request a Quote for 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.